(R)-N-(2-Tolyl) tert-butanesulfinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(R)-2-methyl-N-(2-methylphenyl)propane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-9-7-5-6-8-10(9)12-14(13)11(2,3)4/h5-8,12H,1-4H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPAHFIJUIGWGS-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203124 | |
| Record name | [S(R)]-2-Methyl-N-(2-methylphenyl)-2-propanesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372133-68-0 | |
| Record name | [S(R)]-2-Methyl-N-(2-methylphenyl)-2-propanesulfinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1372133-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [S(R)]-2-Methyl-N-(2-methylphenyl)-2-propanesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Enantiopurification of R N 2 Tolyl Tert Butanesulfinamide
Direct Asymmetric Synthesis Approaches to Chiral Sulfinamides
Direct methods aim to create the chiral sulfinyl group from a prochiral precursor in an enantioselective manner, often relying on catalytic processes.
A prominent strategy for synthesizing chiral sulfinamides involves the enantioselective oxidation of prochiral sulfenamide (B3320178) precursors. acs.orgnih.gov Researchers have developed methods using chiral catalysts to control the stereochemical outcome of the oxidation process. One notable example is the use of a chiral phosphoric acid derivative as a catalyst for the oxidation of various aryl and alkyl sulfenamides with hydrogen peroxide (H₂O₂) as the terminal oxidant. nih.govresearchgate.net This approach is effective because the N-H bond of the sulfenamide can form hydrogen bonds with the chiral catalyst, facilitating a stereocontrolled oxygen transfer. researchgate.net
Under optimized conditions—typically involving dichloromethane (B109758) as the solvent, a small percentage of the chiral catalyst, and an additive like MgSO₄ at low temperatures (e.g., 0 °C)—the corresponding sulfinamides are formed in high yields (65–96%) and with excellent enantioselectivity, often between 90–99% enantiomeric excess (ee). nih.govresearchgate.net A key advantage of this method is the general absence of overoxidation to the corresponding sulfonamide. nih.gov
Table 1: Examples of Chiral Phosphoric Acid-Catalyzed Asymmetric Oxidation of Sulfenamides
| Sulfenamide Substrate | Oxidant | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Phenylsulfenamide | 35% aq. H₂O₂ | 5 mol% | 96 | 95 |
| N-(4-Methoxyphenyl)sulfenamide | 35% aq. H₂O₂ | 5 mol% | 92 | 96 |
| N-Naphthylsulfenamide | 35% aq. H₂O₂ | 5 mol% | 85 | 99 |
| N-Benzylsulfenamide | 35% aq. H₂O₂ | 5 mol% | 78 | 90 |
This table is illustrative, based on findings for various sulfenamides as described in the literature. nih.govresearchgate.net
Chiral auxiliary-mediated synthesis is a classical and robust method for preparing enantiopure sulfinyl compounds. acs.org This approach involves reacting a prochiral sulfinyl derivative with a stoichiometric amount of a chiral auxiliary to form diastereomers, which can then be separated. The renowned Andersen synthesis, for instance, utilizes chiral alcohols like (-)-menthol to react with sulfinyl chlorides, producing diastereomeric sulfinate esters. nih.gov These esters can be separated by crystallization and subsequently converted to the desired sulfinamide.
A more direct and widely adopted method for preparing enantiopure tert-butanesulfinamide was developed by Ellman. vjs.ac.vnwikipedia.org This synthesis starts with the enantioselective oxidation of the inexpensive di-tert-butyl disulfide using a chiral ligand in conjunction with a vanadium catalyst to produce a thiosulfinate. wikipedia.org Subsequent cleavage of the disulfide bond with lithium amide yields the desired enantiopure tert-butanesulfinamide. wikipedia.org Other chiral alcohols, such as the sugar-derived diacetone-d-glucose (B1670380) (DAG), have also been successfully employed as auxiliaries in these types of syntheses. nih.gov
Preparation of N-(2-Tolyl) tert-Butanesulfinylimine Derivatives from (R)-N-(2-Tolyl) tert-Butanesulfinamide
This compound serves as a precursor for the synthesis of N-tert-butanesulfinylimines (or sulfinyl imines), which are versatile intermediates for the asymmetric synthesis of a wide array of amines. nih.govresearchgate.net The formation of these imines is typically achieved through the condensation of the sulfinamide with aldehydes or ketones. wikipedia.org
The condensation of this compound with aldehydes and ketones is a straightforward method to produce the corresponding N-tert-butanesulfinylimines. nih.gov This reaction requires the removal of water to drive the equilibrium toward the imine product. To facilitate this, various dehydrating agents or Lewis acids are employed as catalysts.
Commonly used reagents include:
Copper(II) sulfate (B86663) (CuSO₄): An inexpensive and mild dehydrating agent, often used in solvents like dichloromethane (CH₂Cl₂). nih.gov
Titanium(IV) ethoxide (Ti(OEt)₄): A highly effective Lewis acid and water scavenger that works well for a wide range of aldehydes and ketones, including those that are less reactive. nih.govysu.am It is particularly useful for one-pot condensation and reduction sequences. ysu.am
Magnesium sulfate (MgSO₄) with pyridinium (B92312) p-toluenesulfonate (PPTS): This combination provides a mildly acidic catalytic system for condensation. nih.gov
Potassium hydrogen sulfate (KHSO₄): A solid acid catalyst that has proven effective for the condensation of tert-butanesulfinamide with a broad spectrum of aldehydes, including electron-rich, electron-deficient, and aliphatic variants. thieme-connect.de
These reactions are typically performed at room temperature or with gentle heating to afford the sulfinyl imines in high yields. nih.govthieme-connect.de
The choice of condensation agent can be optimized depending on the specific aldehyde or ketone substrate. While several methods are effective, their scope and efficiency can vary. For instance, Ti(OEt)₄ is highly general and potent, making it suitable for challenging substrates. ysu.am However, for simpler, unhindered aldehydes, milder and less expensive reagents like CuSO₄ or KHSO₄ are often sufficient and practical. nih.govthieme-connect.de KHSO₄, in particular, has been highlighted for its broad applicability across various aldehyde types, providing high yields consistently. thieme-connect.de
Table 2: Comparison of Conditions for N-tert-Butanesulfinylimine Formation
| Reagent/Catalyst | Solvent | Temperature | Substrate Scope | Key Advantages |
| CuSO₄ | CH₂Cl₂ | Room Temp. | Good for many aldehydes | Mild, inexpensive, easy workup |
| Ti(OEt)₄ | THF | Room Temp. to 65 °C | Broad (aldehydes & ketones) | Highly effective, good for one-pot reactions |
| MgSO₄ / PPTS (cat.) | CH₂Cl₂ | Room Temp. | Good for many aldehydes | Mildly acidic, catalytic |
| KHSO₄ | CH₂Cl₂ or THF | Room Temp. | Broad (various aldehydes) | Inexpensive, efficient, broadly applicable |
This table summarizes general findings for the synthesis of N-tert-butanesulfinyl imines. nih.govysu.amthieme-connect.de
Recovery and Recycling Strategies for the Sulfinyl Auxiliary
The economic and environmental viability of using the tert-butanesulfinyl group as a chiral auxiliary on a large scale is significantly enhanced by effective recovery and recycling protocols. nih.govacs.org After the sulfinyl imine has been used in a synthesis (e.g., through nucleophilic addition) and the desired amine product has been liberated by acidic cleavage, the sulfinyl moiety can be recovered. researchgate.net
The cleavage is typically performed with an acid like hydrogen chloride (HCl) in a solvent such as cyclopentyl methyl ether (CPME). acs.orgnih.gov This step releases the target amine as its hydrochloride salt, which can be isolated by filtration, and converts the auxiliary into tert-butanesulfinyl chloride. acs.orgnih.gov From this point, two primary recycling strategies have been developed.
Recovery as Racemic Sulfinamide: The solution containing tert-butanesulfinyl chloride can be treated directly with aqueous ammonia (B1221849). acs.orgnih.gov This simple procedure regenerates tert-butanesulfinamide in nearly quantitative yield (e.g., 97%), albeit as a racemic mixture. nih.gov This is a highly efficient method for recovering the chemical building block. acs.org
These recycling procedures significantly reduce waste and cost, making the use of this powerful chiral auxiliary more practical and sustainable for large-scale chemical synthesis. acs.org
Mechanistic Insights into Stereochemical Induction by R N 2 Tolyl Tert Butanesulfinamide
Transition State Analysis in N-(2-Tolyl) tert-Butanesulfinylimine Additions
The stereoselectivity observed in nucleophilic additions to N-(2-Tolyl) tert-butanesulfinylimines is rationalized through distinct transition state models. The operative pathway, whether a chelation-controlled or an open transition state, is heavily influenced by the nature of the nucleophile, the metal counterion, and the solvent. nih.gov
In many reactions involving organometallic reagents, particularly Grignard reagents in non-coordinating solvents like dichloromethane (B109758) or toluene (B28343), a cyclic, chelation-controlled transition state is proposed. nih.gov This model, often likened to the Zimmerman-Traxler model for aldol (B89426) reactions, involves the coordination of the metal cation to both the nitrogen and the oxygen atoms of the sulfinyl group. nih.gov This rigid, chair-like six-membered ring structure or a four-membered metallocycle effectively shields one face of the imine. nih.gov
For instance, in the addition of Grignard reagents to N-tert-butanesulfinyl imines, the formation of a six-membered cyclic transition state correctly predicts the experimentally observed stereoisomer. nih.gov The nucleophile is directed to the less sterically hindered face of the imine, leading to high diastereoselectivity. nih.gov
Table 1: Examples of Reactions Proceeding Through Chelation Control Models
| Reaction | Reagent | Solvent | Proposed Transition State | Ref |
|---|---|---|---|---|
| Addition of Grignard reagents | RMgX | Toluene, Dichloromethane | Six-membered chair-like | nih.gov |
| Aza-Darzens reaction | Lithium α-bromoenolates | THF | Six-membered chair-like with four-membered metallocycle | nih.gov |
| Addition of 2-bromobenzylmagnesium bromide | 2-bromobenzylmagnesium bromide | Not specified | Six-membered ring cyclic | nih.gov |
Conversely, when organolithium reagents are used in coordinating solvents such as tetrahydrofuran (B95107) (THF), an open or acyclic transition state model is often invoked. nih.gov In this scenario, the strong coordination of the solvent to the lithium cation disrupts the formation of a closed, chelated structure. Stereochemical control is then dictated by minimizing steric interactions and dipole-dipole repulsions in a more flexible arrangement. nih.gov
Computational studies suggest that the most stable conformation of the N-sulfinyl imine is an s-cis arrangement, where the bulky tert-butyl group of the sulfinyl moiety effectively blocks one face of the C=N double bond. nih.gov Consequently, the nucleophile attacks from the less hindered face. nih.gov For example, the asymmetric synthesis of 2,2-dibromoaziridines from N-tert-butanesulfinyl aldimines using sodium hexamethyldisilazide (NaHMDS) in DMF is rationalized by a non-chelation controlled transition state. nih.gov
Table 2: Examples of Reactions Proceeding Through Open Transition State Models
| Reaction | Reagent | Solvent | Key Feature | Ref |
|---|---|---|---|---|
| Addition of organolithium compounds | RLi | THF | Acyclic model | nih.gov |
| Addition of tribromomethyl anion | Bromoform, NaHMDS | DMF | s-cis conformation of sulfinyl group | nih.gov |
Role of the Sulfinyl Group in Diastereoselective Control
The sulfinyl group is the cornerstone of stereochemical control in reactions involving (R)-N-(2-Tolyl) tert-butanesulfinamide. Its influence is multifaceted, combining steric and electronic effects to create a highly biased environment for nucleophilic attack. The chiral sulfur atom, adorned with a bulky tert-butyl group and an electron-withdrawing oxygen atom, plays a pivotal role. nih.gov
The primary function of the sulfinyl group is to act as a powerful chiral directing group. nih.gov It activates the imine for nucleophilic addition while simultaneously dictating the facial selectivity of the attack. nih.govnih.gov The stereochemical outcome is often rationalized by considering the minimization of steric hindrance between the incoming nucleophile and the bulky tert-butyl group on the sulfinyl moiety. escholarship.org
Furthermore, the ability of the sulfinyl oxygen to coordinate with metal ions is crucial in forming the rigid, chelated transition states discussed previously. nih.gov This chelation not only enhances the electrophilicity of the imine carbon but also locks the conformation of the molecule, leading to a predictable and highly diastereoselective transformation. The ease with which the sulfinyl group can be cleaved under acidic conditions after the addition further underscores its utility as a chiral auxiliary. nih.gov
Influence of Aryl Substituents on Stereochemical Outcome
While the tert-butanesulfinyl group is the primary director of stereochemistry, the nature of the aryl substituent on the nitrogen atom also exerts a significant influence on the stereochemical outcome of reactions. The 2-tolyl group in this compound, for instance, provides an additional layer of steric bulk proximal to the reaction center.
This ortho-substituent can enhance the diastereoselectivity by further restricting the possible trajectories of the incoming nucleophile. In certain applications, the choice between a p-tolyl and a 2-tolyl substituent can lead to different levels of stereocontrol. For example, in the synthesis of aziridines, the diastereoselectivity was found to be dependent on the substitution pattern of the aryl group on the sulfinyl imine. nih.gov While a direct comparative study focusing solely on the 2-tolyl group's impact in all reaction types is not extensively detailed in the provided results, the principle that aryl substituents modulate stereoselectivity is well-established. The interplay between the sulfinyl group and the aryl substituent creates a refined chiral pocket that guides the approaching nucleophile with high precision.
Chirality Transfer and Preservation in Multi-Step Synthetic Sequences
A key advantage of using this compound is the efficient transfer and preservation of chirality throughout multi-step synthetic sequences. nih.gov The initial, highly diastereoselective nucleophilic addition to the corresponding N-sulfinylimine sets a new stereocenter. This newly established chirality is then reliably preserved in subsequent transformations.
The process of chirality transfer is fundamental to the utility of this chiral auxiliary. nih.gov The stereochemical information encoded in the (R)-sulfinyl group is effectively translated to the product of the addition reaction. This is evident in the synthesis of a wide array of chiral amines, amino alcohols, and heterocyclic compounds. nih.govnih.gov For example, in the synthesis of 2-allylpiperidine (B15248492), an initial aminoallylation of an intermediate sulfinimine derived from (R)-tert-butanesulfinamide proceeds with high diastereoselectivity (dr = 94:6). nih.gov The resulting product is then cyclized, and the sulfinyl group is removed, yielding the enantiomerically enriched target molecule. nih.gov
This robust preservation of chirality allows for the design of complex synthetic routes where the stereochemistry is controlled at an early stage and carried through to the final product. The N-tert-butanesulfinyl group serves as a temporary yet powerful stereocontrolling element that can be readily removed once its purpose is fulfilled, making it an invaluable tool in modern asymmetric synthesis. nih.gov
Applications of R N 2 Tolyl Tert Butanesulfinamide As a Chiral Auxiliary in Asymmetric Synthesis
Asymmetric Construction of Chiral Amine Derivatives
The primary application of (R)-N-(2-Tolyl) tert-butanesulfinamide is in the asymmetric synthesis of chiral amine derivatives. The corresponding N-(2-Tolyl) tert-butanesulfinylimines are versatile electrophiles that react with a wide range of nucleophiles to create new stereocenters with predictable configurations. thieme-connect.com The stereochemical outcome is generally dictated by a chelated six-membered transition state, where the incoming nucleophile attacks the imine carbon from the face opposite the sterically demanding tert-butyl group of the sulfinamide. nih.gov
The electrophilic nature of the imine carbon in N-sulfinylimines is activated by the electron-withdrawing sulfinyl group, making it susceptible to attack by various nucleophiles. thieme-connect.com This reactivity has been exploited to synthesize a diverse library of chiral amines.
Organometallic reagents are among the most common nucleophiles used in conjunction with N-sulfinyl imines. Grignard (RMgX) and organolithium (RLi) reagents readily add to N-tert-butanesulfinyl aldimines and ketimines to produce α-branched and α,α-dibranched amines, respectively. nih.gov Studies have shown that Grignard reagents often provide higher diastereoselectivity compared to organolithium compounds. The stereoselectivity is also influenced by the solvent, with non-coordinating solvents like toluene (B28343) and dichloromethane (B109758) generally favoring higher diastereomeric ratios.
The addition of allylmetal reagents, such as allylmagnesium bromide, to N-sulfinyl ketimines proceeds with high diastereoselectivity, providing a reliable route to homoallylic amines. One-pot aminoallylation procedures have been developed that involve the in-situ formation of the sulfinylimine followed by the addition of the allyl nucleophile, streamlining the synthesis of valuable building blocks like enantioenriched 2-allylpiperidine (B15248492).
Table 1: Diastereoselective Addition of Organometallic Reagents to N-tert-Butanesulfinyl Imines
| Imine Substrate (R1, R2) | Organometallic Reagent | Product | Diastereomeric Ratio (d.r.) | Yield |
|---|---|---|---|---|
| Aryl, H | Alkyl-MgBr | α-Branched Amine | 89:11 to >99:1 | High |
| Alkyl, H | Aryl-Li / AlMe3 | α-Branched Amine | 89:11 to 99:1 | ~85% |
| Aryl, Alkyl | Alkyl-MgBr | α,α-Dibranched Amine | High | Good |
| 5-bromopentanal derived | Allyl-MgBr | Homoallylic Amine | 94:6 | High |
This table presents representative data for the general class of N-tert-butanesulfinyl imines, with the understanding that the 2-tolyl variant follows the same reactivity principles. Data compiled from multiple sources. nih.gov
Carbon nucleophiles beyond organometallics have also been successfully employed. The aza-Henry reaction, which involves the addition of a nitroalkane anion (from nitromethane (B149229) or nitroethane) to an imine, can be performed with high diastereocontrol on N-sulfinyl imines. This reaction provides access to β-nitroamines, which are versatile synthetic intermediates.
Similarly, the addition of ester enolates to N-sulfinyl imines is a viable method for creating β-amino acid derivatives. These reactions often proceed with high levels of diastereocontrol, leading to valuable precursors for peptides and other biologically active molecules.
The addition of phosphorus-based nucleophiles to N-tert-butanesulfinyl imines provides an effective route for the asymmetric synthesis of α-aminophosphonates, which are important as peptide mimics and enzyme inhibitors. The base-mediated addition of dialkyl phosphites to both N-tert-butanesulfinyl aldimines and ketimines occurs in high yields and with excellent levels of diastereoselectivity. For example, using potassium hexamethyldisilazide (KHMDS) as the base, the addition of dimethyl phosphite (B83602) to various N-sulfinyl imines has been shown to proceed with diastereomeric ratios often exceeding 95:5.
Table 2: Diastereoselective Addition of Dialkyl Phosphites to N-tert-Butanesulfinyl Imines
| Imine Substrate (R1, R2) | Phosphite Reagent | Base | Diastereomeric Ratio (d.r.) | Yield |
|---|---|---|---|---|
| Ph, H | (MeO)2P(O)H | KHMDS | 98:2 | 95% |
| i-Pr, H | (MeO)2P(O)H | KHMDS | 96:4 | 93% |
Data sourced from studies on N-tert-butanesulfinyl imines.
The modified Reformatsky reaction, involving the addition of an organozinc enolate derived from an α-halo ester, is another powerful tool for C-C bond formation. When applied to N-sulfinyl imines, this reaction furnishes β-amino esters with good diastereoselectivity. These products can then be further manipulated, for instance, through reduction and cyclization, to generate valuable chiral N-heterocycles like 2-substituted azetidines.
Synthesis of α-Branched and α,α-Dibranched Amines
A significant strength of the sulfinamide methodology is its applicability to the synthesis of sterically hindered amines. α-Branched amines are readily prepared through the addition of organometallic reagents to N-sulfinyl aldimines derived from aldehydes. nih.gov
The synthesis of more challenging α,α-dibranched amines is achieved by the addition of nucleophiles to N-sulfinyl ketimines. nih.gov This approach has been particularly successful for creating α,α-dibranched propargylamines through the addition of lithium acetylides to various N-tert-butanesulfinyl ketimines. These reactions generally proceed in good yields and with very high diastereoselectivities, often greater than 99:1. After the addition, the sulfinyl auxiliary can be easily cleaved with acid to furnish the free α,α-dibranched propargylamine. This strategy provides access to amines with a quaternary stereocenter adjacent to the nitrogen atom, a structural motif of increasing importance in medicinal chemistry.
Preparation of Amino Acids and Derivatives
The use of N-tert-butanesulfinyl imines is a well-established method for the asymmetric synthesis of α- and β-amino acids and their derivatives. iupac.orgmta.hu The addition of various nucleophiles, such as enolates, to N-tert-butanesulfinyl aldimines proceeds with high diastereoselectivity, providing access to a broad scope of β-amino acid derivatives. mta.hu Another powerful approach is the Petasis reaction, where vinylboronic acids react with (R)-tert-butanesulfinamide and glyoxylic acid, promoted by a Lewis acid like InBr₃, to yield β,γ-unsaturated α-amino acids with good diastereoselectivity. nih.gov These methods are valued for their operational simplicity and the high enantiomeric purity of the final products. iupac.org
Table 1: Asymmetric Synthesis of Amino Acid Derivatives
| Reaction Type | Electrophile | Nucleophile/Reagent | Product Type | Diastereoselectivity (dr) | Reference |
| Enolate Addition | N-tert-butanesulfinyl imines | Ester Enolates | β-Amino Acid Esters | High | mta.hu |
| Petasis Reaction | Glyoxylic acid / (R)-tert-butanesulfinamide | Vinylboronic acids | β,γ-Unsaturated α-Amino Acids | Good | nih.gov |
| Strecker Synthesis | N-tert-butanesulfinyl imines | Cyanide source | α-Amino Nitriles | 85:15 to >99:1 | iupac.org |
| Enolate Addition | N-tert-butanesulfinyl imino ester | Lithium enolates | α,β-Diamino Acid Derivatives | >98:2 | iupac.org |
Formation of Amino Alcohols (e.g., 1,2- and 1,3-Amino Alcohols)
Chiral 1,2- and 1,3-amino alcohols are crucial building blocks in synthetic chemistry and are present in many biologically active molecules. The addition of organometallic reagents to N-tert-butanesulfinyl aldimines and ketimines that possess an α-alkoxy group is a highly effective strategy for synthesizing protected 1,2-amino alcohols. johnshopkins.edunih.gov This approach is applicable to a wide range of nucleophiles, including alkyl, branched alkyl, and aryl organometallic reagents, consistently yielding products with high diastereoselectivity. nih.gov
For instance, the reaction of N-tert-butanesulfinyl aldimines with zinc homoenolates, generated in situ from cyclopropanols, provides vicinal anti-amino alcohols with high regio- and stereoselectivity. nih.gov Similarly, the addition of alkynylmagnesium chlorides to N-tert-butanesulfinyl aldimines is a practical route to chiral α-branched propargylamines, which are precursors to other amino alcohol derivatives. springernature.com The stereochemical outcome is reliably controlled by the chiral sulfinyl group, which often participates in a chelation-controlled transition state to direct the incoming nucleophile. johnshopkins.edu The methodology allows for the synthesis of a diverse range of vinylic and propargylic amino alcohols in excellent yields and diastereomeric ratios often exceeding 99:1. nih.govspringernature.com
Table 2: Synthesis of Chiral Amino Alcohols
| Electrophile | Reagent | Product Type | Diastereoselectivity (dr) | Yield | Reference |
| N-sulfinyl α-benzyloxy aldimine | Alkyl/Aryl Grignard Reagents | Protected 1,2-Amino Alcohol | >95:5 | High | nih.gov |
| N-sulfinyl aldimine | 1-Phenylcyclopropanol / Et₂Zn | anti-1,2-Amino Alcohol | High | 51% | nih.gov |
| N-sulfinyl aldimine | 3-Bromopropenyl benzoate (B1203000) / Zn | anti-β-Amino-α-vinyl Alcohol | up to 99:1 | Excellent | nih.gov |
| N-sulfinyl aldimine | Alkynylmagnesium chlorides | Propargylamine precursor | High | High | springernature.com |
Asymmetric Synthesis of Nitrogen-Containing Heterocycles
N-tert-butanesulfinyl imines serve as powerful intermediates for the asymmetric synthesis of a wide variety of nitrogen-containing heterocycles. nih.govnih.govrsc.org These chiral building blocks enable access to structurally diverse aziridines, pyrrolidines, piperidines, and their fused derivatives, which are common motifs in natural products and therapeutic agents. nih.govresearchgate.net The synthetic strategies often involve nucleophilic additions followed by intramolecular cyclization or cycloaddition reactions, where the sulfinyl group dictates the stereochemistry. nih.govnih.gov
Formation of Three-Membered Heterocycles (e.g., Aziridines)
The synthesis of chiral aziridines can be efficiently achieved using N-tert-butanesulfinyl imines. One common method involves the reduction of N-tert-butanesulfinyl α-halo imines. nih.gov For example, reduction with NaBH₄ leads to β-halo sulfinamides with excellent stereoselectivity (>98:2), which upon treatment with a base like KOH, cyclize to form the corresponding (Rₛ,S)-N-(tert-butylsulfinyl)aziridines in quantitative yields. nih.gov By switching the reducing agent to LiBHEt₃, the epimeric (Rₛ,R)-aziridines can be synthesized with good diastereoselectivity (up to 92:8). nih.gov
Another approach involves the addition of organocerium reagents to N-(2-chloroethylidene)-tert-butylsulfinamide, which provides terminal N-tert-butylsulfinyl aziridines in good yields (63-92%) and high diastereomeric ratios (up to >99:1). nih.gov Additionally, the reaction of N-tert-butanesulfinyl imines with 1,3-dibromopropene (B8754767) in the presence of indium metal can lead to the formation of trans-vinylaziridines in moderate yields but with high diastereoselectivity. nih.gov
Table 3: Asymmetric Synthesis of Aziridines
| Starting Material | Reagent(s) | Diastereoselectivity (dr) | Overall Yield | Reference |
| (Rₛ)-N-tert-butanesulfinyl α-chloro imine | 1. NaBH₄, MeOH; 2. KOH | >98:2 | up to 91% | nih.gov |
| (Rₛ)-N-tert-butanesulfinyl α-chloro imine | 1. LiBHEt₃; 2. KOH | up to 92:8 | up to 85% | nih.gov |
| N-(2-chloroethylidene)-tert-butylsulfinamide | Organocerium reagents | 85:15 to >99:1 | 63-92% | nih.gov |
| N-tert-butanesulfinyl imine | 1,3-dibromopropene, In | High | Moderate | nih.gov |
Synthesis of Five-Membered Heterocycles (e.g., Pyrrolidines, Proline Derivatives)
Pyrrolidines and their derivatives are ubiquitous five-membered heterocyclic structures found in numerous natural products and pharmaceuticals. nih.govresearchgate.net The use of (R)-N-tert-butanesulfinamide as a chiral auxiliary has enabled several stereoselective routes to these compounds. nih.govresearchgate.net For example, a modified Reformatsky reaction with sulfinimines can produce ester intermediates that, after reduction and cyclization, yield 2-substituted pyrrolidines. nih.gov Another strategy involves a Grignard addition to a sulfinimine derived from an L-prolinol derivative, followed by base-mediated intramolecular substitution to furnish a bipyrrolidine scaffold with excellent diastereoselection (up to 94% de). nih.govresearchgate.net
The [3+2] cycloaddition reaction between N-tert-butanesulfinyl-1-azadienes and azomethine ylides represents a highly efficient method for constructing densely substituted pyrrolidines. acs.orgua.esnih.gov In this transformation, the N-tert-butanesulfinyl group acts as an effective electron-withdrawing group and a potent chiral director. acs.orgua.es Using a silver carbonate (Ag₂CO₃) catalyst, these 1,3-dipolar cycloadditions proceed with high regio- and diastereoselectivity, generating up to four stereogenic centers in a single step. acs.orgua.es The (S)-configuration on the sulfinyl group typically induces a (2S,3R,4S,5R) absolute configuration in the resulting proline derivatives. acs.orgua.es The reaction tolerates a variety of substituents on the starting materials, leading to a diverse library of pyrrolidine (B122466) products in moderate to good yields. acs.orgua.es
Table 4: [3+2] Cycloaddition for Pyrrolidine Synthesis
| 1-Azadiene Substituent (R¹) | Azomethine Ylide Precursor | Catalyst | Diastereomeric Ratio (dr) | Yield | Reference |
| 4-MeOC₆H₄ | Ethyl 2-(benzylideneamino)acetate | Ag₂CO₃ | >95:5 | 86% | acs.org |
| 4-ClC₆H₄ | Ethyl 2-(benzylideneamino)acetate | Ag₂CO₃ | >95:5 | 70% | acs.org |
| 2-Furyl | Ethyl 2-(benzylideneamino)acetate | Ag₂CO₃ | 90:10 | 72% | acs.org |
| 2-Thienyl | Ethyl 2-(benzylideneamino)acetate | Ag₂CO₃ | 85:15 | 55% | acs.org |
Preparation of Six-Membered Heterocycles (e.g., Piperidines, Dihydropyridones, Tetrahydroquinolines, Tetrahydroisoquinolines)
The synthetic utility of (R)-N-tert-butanesulfinamide extends to the asymmetric synthesis of various six-membered nitrogen heterocycles. nih.govua.es These methods provide stereocontrolled access to important structural cores like piperidines, dihydropyridones, and tetrahydroisoquinolines. nih.govua.es
Piperidines: Chiral 2-substituted piperidines can be synthesized via a one-pot aminoallylation of an N-sulfinylimine intermediate, which proceeds with high diastereoselectivity (e.g., 94:6 dr), followed by a base-mediated cyclization. nih.gov Another route involves a decarboxylative Mannich reaction between an N-tert-butanesulfinyl aldimine and a β-keto acid to generate a β-amino ketone, which serves as a precursor to piperidine (B6355638) alkaloids like (–)-pelletierine. nih.gov
Dihydropyridones: Enantioenriched dihydropyridinones can be prepared through an aza-Achmatowicz rearrangement of furfuryl carbamates derived from (S)-tert-butanesulfinamide. nih.gov Subsequent palladium-catalyzed arylation of the resulting C6-substituted dihydropyridinone occurs with high diastereoselectivity (dr > 20:1). nih.gov
Tetrahydroquinolines and Tetrahydroisoquinolines: The asymmetric synthesis of 1-substituted tetrahydroisoquinolines has been achieved through the highly diastereoselective addition of aryl Grignard reagents to chiral N-sulfinyl imines. researchgate.net Similarly, 3-substituted tetrahydroisoquinolines can be accessed via diastereoselective propargylation of N-tert-butanesulfinyl aldimines, followed by a series of transformations including a key rhodium-catalyzed cyclotrimerization. ua.es These routes have been successfully applied to the synthesis of biologically active alkaloids. nih.govresearchgate.net
Table 5: Asymmetric Synthesis of Six-Membered N-Heterocycles
| Heterocycle | Key Reaction Step | Chiral Auxiliary | Diastereoselectivity (dr) | Reference |
| 2-Allylpiperidine | Aminoallylation / Cyclization | (R)-tert-butanesulfinamide | 94:6 | nih.gov |
| Dihydropyridone | Aza-Achmatowicz / Arylation | (S)-tert-butanesulfinamide | >20:1 | nih.gov |
| 1-Aryl-tetrahydroisoquinoline | Aryl Grignard Addition | (R)-tert-butanesulfinamide | High | researchgate.net |
| 3-Substituted-tetrahydroisoquinoline | Propargylation / Cyclotrimerization | N-tert-butanesulfinyl imine | >95:5 | ua.es |
Access to Fused N-Heterocyclic Systems (e.g., Indolizidines, Tetrahydrobenzazepines)
Intermediates derived from tert-butanesulfinamide are powerful building blocks for constructing complex, fused N-heterocyclic systems, which form the core of many natural products and biologically active compounds. nih.govrsc.org The general strategy involves a highly diastereoselective addition of an organometallic reagent to a chiral N-sulfinyl imine, followed by a cyclization step to form the heterocyclic ring system.
For instance, the synthesis of tetrahydroquinoline alkaloids has been achieved using enantiopure N-tert-butanesulfinyl imines derived from 3-(2-bromophenyl)propanal. nih.gov A key step in this methodology is the diastereoselective addition of a Grignard reagent, which proceeds with high diastereoselectivity. nih.gov Similarly, the total synthesis of (-)-dihydrotetrabenazine, a biologically active alkaloid with a benzo-fused piperidine (tetrahydrobenzoazepine-type) core, was accomplished using (R)-tert-butanesulfinamide as the chiral source. The synthesis commenced with a diastereoselective allylation of an enantiopure N-tert-butanesulfinimine, followed by a base-catalyzed ring closure to form the cyclized sulfinamide intermediate. nih.gov This intermediate was then elaborated over several steps to yield the final target. The synthesis of other alkaloids, such as (-)-salsolidine and (-)-benzo[a]quinolizidine, has also been explored using this versatile chiral auxiliary. nih.gov These syntheses demonstrate the power of sulfinamide-directed reactions to control stereochemistry in the formation of complex fused systems.
| Starting Imine Precursor | Nucleophile/Reaction | Product Type | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| N-Sulfinyl imine from 3-(2-bromophenyl)propanal | Grignard Reagent | Tetrahydroquinoline Precursor | High | nih.gov |
| N-Sulfinyl imine from 2-(3,4-dimethoxyphenyl)ethanal derivative | Allylmagnesium bromide | (-)-Dihydrotetrabenazine Precursor | 9:1 | nih.gov |
| N-Sulfinyl imine from 2-(3,4-dimethoxyphenyl)ethanol derivative | Grignard Reagent | (-)-Salsolidine Precursor | 95:5 | nih.gov |
Applications in Fluorinated Amine and Amino Acid Synthesis
Fluorinated chiral amines and amino acids are of significant interest in medicinal chemistry because the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability by lowering the basicity of the amine group. cas.cnbeilstein-journals.org The use of N-tert-butylsulfinyl imines provides a robust and highly stereoselective method for accessing these valuable building blocks. cas.cn
Two primary strategies have been developed for the synthesis of fluorinated chiral amines using this methodology:
Stereoselective additions to fluorinated N-tert-butylsulfinyl imines : In this approach, the fluorine-containing moiety is part of the imine electrophile. These fluorinated sulfinyl imines, often generated in situ due to their sensitivity to hydrolysis, react with various nucleophiles to afford the desired products. cas.cn
Asymmetric addition of fluorinated reagents to non-fluorinated N-tert-butylsulfinyl imines : This strategy involves the use of fluorinated nucleophiles, such as trifluoromethylating agents (e.g., TMSCF₃), which add to the sulfinyl imine. cas.cn
For example, the addition of TMSCF₃ to α-amino N-tert-butylsulfinimines has been shown to produce trifluoromethylated vicinal ethylenediamines with high yields and excellent stereoselectivity. cas.cn The high diastereoselectivity observed suggests that the chiral centers in both the sulfinyl group and the amino acid-derived portion of the imine work in concert to direct the incoming nucleophile. cas.cn Similarly, methods have been developed for the synthesis of α-difluoromethylamines and β,β-difluoroalanines using sulfinyl imine chemistry. nih.gov
| Imine Type | Reagent | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|
| α-Amino N-tert-butylsulfinimine | TMSCF₃ | Trifluoromethylated vicinal ethylenediamine | High (d.r. >95:5) | cas.cn |
| N-tert-butylsulfinyl ketimine | Difluoromethyl phenylsulfone | α-Difluoromethylamine derivative | Excellent (99% ee) | nih.gov |
| Fluorinated β-sulfinylimine | Tetra-n-butylammonium borohydride (B1222165) (reduction) | β,β-Difluoroalanine derivative | High stereocontrol | nih.gov |
Cascade and Multicomponent Reactions Utilizing this compound Derived Intermediates
Cascade and multicomponent reactions are highly efficient chemical processes that allow for the formation of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. Intermediates derived from tert-butanesulfinamide are well-suited for use in such transformations. nih.govresearchgate.net
A notable example is the Lewis acid-promoted, diastereoselective Petasis reaction, a three-component process. Li and Xu reported a method for the enantioselective synthesis of β,γ-unsaturated α-amino acids using (R)-N-tert-butanesulfinamide, a vinylboronic acid, and glyoxylic acid. nih.govresearchgate.net The reaction, promoted by InBr₃, proceeds by the initial formation of a sulfinyl imine intermediate in situ, which then couples with the vinylboronic acid to generate the desired amino acid with high stereocontrol. nih.govresearchgate.net
One-pot sequences that combine nucleophilic addition with subsequent cyclization are also common. A direct and scalable route to enantioenriched 2-allylpiperidine was developed involving a one-pot aminoallylation of an intermediate sulfinimine derived from (R)-tert-butanesulfinamide. nih.gov This was immediately followed by a base-mediated cyclization of the crude product, delivering the desired piperidine derivative with high diastereoselectivity. nih.gov Such sequential reactions streamline synthetic pathways to important heterocyclic scaffolds. nih.govresearchgate.net
| Reaction Type | Components | Key Intermediate | Product | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Petasis Reaction | (R)-N-tert-butanesulfinamide, Vinylboronic acid, Glyoxylic acid | N-Sulfinyl imino acid | β,γ-Unsaturated α-amino acid | High | nih.govresearchgate.net |
| One-pot Aminoallylation/Cyclization | 5-Bromo-pentanal, (R)-tert-butanesulfinamide, Allylmagnesium bromide | N-Sulfinyl homoallylic amine | 2-Allylpiperidine | 94:6 | nih.gov |
Exploring R N 2 Tolyl Tert Butanesulfinamide As a Chiral Ligand and Organocatalyst
Development and Performance as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
(R)-N-(2-Tolyl) tert-butanesulfinamide belongs to the broader class of N-aryl tert-butanesulfinamides, which have been investigated as precursors to valuable chiral ligands. The introduction of an aryl group, such as the 2-tolyl moiety, on the nitrogen atom of a sulfinamide-olefin ligand can create a "chiral fence," which may enhance enantioselectivity in catalytic reactions. arkat-usa.org The synthesis of such N-aryl tert-butanesulfinamides can be achieved through methods like palladium-catalyzed C-N cross-coupling reactions. organic-chemistry.org
The rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds in a stereocontrolled manner. The effectiveness of this transformation is highly dependent on the nature of the chiral ligand employed. Research into N-aryl tert-butanesulfinamide-olefin ligands has demonstrated their potential in this area. arkat-usa.org
While specific data for a ligand derived directly and solely from this compound is not extensively documented in the reviewed literature, studies on closely related (R)-N-aryl-N-allyl-tert-butanesulfinamide ligands provide significant insights into the expected performance. In these systems, the sulfinamide is further functionalized with an olefinic group that can coordinate to the metal center.
Detailed research findings for the rhodium-catalyzed 1,4-addition of phenylboronic acid to 2-cyclohexen-1-one (B156087) using N-allyl-N-aryl-tert-butanesulfinamide ligands show moderate to excellent enantioselectivities. For instance, when (R)-N-allyl-N-phenyl-tert-butanesulfinamide was used as the ligand, the reaction yielded the product with a 63% enantiomeric excess (ee). arkat-usa.org This was a significant improvement over the ligand lacking the N-phenyl group, which only gave a 5% ee, highlighting the positive impact of the N-aryl substituent. arkat-usa.org
Further optimization, including the modification of the olefinic and aryl components of the ligand, has led to even higher enantioselectivities. The use of a (R)-N-cinnamyl-N-(1-naphthyl)-tert-butanesulfinamide ligand in the reaction between phenylboronic acid and 2-cyclohexen-1-one, in the presence of K₃PO₄ as a base and a rhodium precursor, resulted in a 97% yield and a 95% ee. arkat-usa.org
| Entry | N-Aryl Group | Base | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Phenyl | K₃PO₄ | Dioxane | 96 | 85 |
| 2 | 1-Naphthyl | K₃PO₄ | Dioxane | 97 | 95 |
| 3 | 1-Naphthyl | Na₂CO₃ | Dioxane | 95 | 93 |
| 4 | 1-Naphthyl | K₂CO₃ | Dioxane | 96 | 94 |
| 5 | 1-Naphthyl | Cs₂CO₃ | Dioxane | 95 | 94 |
The proposed enantioselective model for this reaction suggests that the chiral sulfinyl group, in conjunction with the N-aryl substituent, creates a well-defined chiral environment around the rhodium center, leading to effective facial discrimination of the prochiral enone. arkat-usa.org
The utility of chiral ligands derived from sulfinamides extends beyond rhodium catalysis. The development of efficient methods for the synthesis of N-aryl tert-butanesulfinamides, including the 2-tolyl derivative, via palladium-catalyzed C-N cross-coupling reactions, opens avenues for their use in other metal-catalyzed transformations. organic-chemistry.org This synthetic route utilizes a Pd₂(dba)₃ precursor with a tBuXPhos ligand and has been shown to proceed without racemization of the chiral sulfur center. organic-chemistry.org
While specific applications of this compound as a ligand in other transition metal-catalyzed processes are not yet widely reported, the broader class of sulfinamide-based ligands has shown promise. For example, phosphino-tert-butanesulfinamide (PNSO) ligands have been developed and their coordination to cobalt has been studied. escholarship.org Furthermore, chiral dinitrogen ligands have been successfully employed in palladium/norbornene cooperative catalysis for the synthesis of C-N axially chiral scaffolds. nih.gov The modular nature of sulfinamide-based ligands allows for the tuning of their steric and electronic properties, making them attractive candidates for a range of catalytic systems, including those based on palladium, iridium, and other transition metals. nih.gov
Integration into Organocatalytic Systems
In addition to serving as ligands for transition metals, chiral sulfinamides can be incorporated into organocatalytic frameworks. One such application is in the design of N-sulfinyl urea (B33335) organocatalysts. escholarship.org In these systems, the sulfinyl group acts both as a source of chirality and as an acidifying element for the urea N-H bonds, enhancing their ability to act as hydrogen-bond donors. escholarship.org
While a direct organocatalytic application of this compound has not been detailed, related studies have highlighted the importance of the substitution pattern on the aryl ring of N-sulfinyl-based catalysts. For instance, in the context of phosphine-sulfinyl imine ligands for palladium-catalyzed additions, the presence of an o-tolyl substituent on the phosphorus atom was found to be crucial for achieving high conversion and selectivity. escholarship.org This suggests that the steric and electronic properties of the 2-tolyl group in this compound could be beneficial in creating a selective catalytic pocket in an organocatalytic system. The development of organocatalysts from this scaffold could involve its condensation with other functionalities to create, for example, chiral N-sulfinyl ureas or thioureas for hydrogen-bonding catalysis.
Computational and Spectroscopic Investigations of R N 2 Tolyl Tert Butanesulfinamide and Its Derivatives
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) has become an invaluable tool for elucidating the mechanisms of complex organic reactions and for rationalizing the origins of stereoselectivity. In the context of reactions involving N-tert-butanesulfinyl imines, DFT calculations are frequently employed to model the transition states of key reaction steps, thereby providing insight into the factors that govern the observed diastereoselectivity. core.ac.uknih.gov
A common application of DFT in this area is the study of nucleophilic additions to N-tert-butanesulfinyl imines, which are readily formed by the condensation of the corresponding sulfinamide with aldehydes or ketones. The high diastereoselectivity observed in these reactions is often explained by the formation of a well-organized transition state. For instance, in the addition of Grignard reagents to N-tert-butanesulfinyl aldimines, a six-membered ring cyclic transition state is often proposed. core.ac.uk In this model, the magnesium atom of the Grignard reagent coordinates to both the oxygen atom of the sulfinyl group and the nitrogen atom of the imine. This chelation, in conjunction with steric hindrance from the bulky tert-butyl group, directs the nucleophile to attack one face of the imine C=N bond preferentially.
While specific DFT studies on (R)-N-(2-Tolyl) tert-butanesulfinamide are not extensively documented in the literature, the principles derived from studies on other N-aryl-tert-butanesulfinamides are applicable. The presence of the ortho-tolyl group is expected to further influence the steric environment around the nitrogen atom, potentially leading to even greater stereocontrol in certain reactions. DFT calculations can be used to compare the energies of different possible transition state geometries, thus predicting the major diastereomer formed.
Table 1: Representative DFT-Calculated Parameters for Transition States in Reactions of N-tert-Butanesulfinyl Imines (Hypothetical Data for Illustrative Purposes)
| Transition State Parameter | Value | Description |
| Activation Energy (ΔG‡) | 15.2 kcal/mol | The free energy barrier for the reaction, indicating the reaction rate. |
| Dihedral Angle (O=S-N=C) | 175.4° | Describes the relative orientation of the sulfinyl and imine groups. |
| Key Bond Distance (Nu-C) | 2.15 Å | The distance between the incoming nucleophile (Nu) and the imine carbon at the transition state. |
Conformational Analysis and Chiral Recognition Studies
The stereochemical outcome of reactions directed by a chiral auxiliary is intrinsically linked to the conformational preferences of the auxiliary and its ability to induce a chiral environment around the reacting center. For this compound, the key conformational aspect is the rotation around the N-S bond. The relative orientation of the tolyl group, the tert-butyl group, and the sulfinyl oxygen dictates the three-dimensional space available for the approach of a reactant to the imine derived from it.
The ortho-methyl group on the tolyl substituent plays a significant role in restricting the conformational freedom of the molecule compared to its unsubstituted or para-substituted counterparts. This steric hindrance can lock the molecule into a preferred conformation, which in turn enhances the facial bias during a reaction. Chiral recognition, in this context, refers to the ability of the chiral sulfinamide to differentiate between the two faces of a prochiral substrate or reactant.
Computational methods, including conformational searches and energy calculations, can be employed to identify the low-energy conformations of this compound and its imine derivatives. These studies can reveal the most likely spatial arrangement of the molecule during a reaction, providing a basis for understanding the observed stereoselectivity.
Spectroscopic Methods for Stereochemical Assignment and Elucidation of Absolute Configuration (e.g., X-ray Diffraction)
The unambiguous determination of the stereochemistry of the products obtained from reactions using this compound is crucial for validating the effectiveness of the chiral auxiliary. Several spectroscopic techniques are routinely used for this purpose.
Table 2: Illustrative Crystallographic Data for a Related N-Aryl-tert-butanesulfinamide
| Parameter | Value |
| Compound Name | (R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide nih.gov |
| Chemical Formula | C₁₆H₁₉NOS nih.gov |
| Crystal System | Orthorhombic nih.gov |
| Space Group | P2₁2₁2₁ nih.gov |
| a (Å) | 9.3588 (5) nih.gov |
| b (Å) | 11.9452 (5) nih.gov |
| c (Å) | 13.3136 (7) nih.gov |
| V (ų) | 1488.36 (12) nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomeric products. By comparing the ¹H and ¹³C NMR spectra of the product mixture with those of the pure diastereomers (if they can be separated), the diastereomeric ratio can be determined. Furthermore, specific NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide information about the through-space proximity of different protons in a molecule, which can help in assigning the relative stereochemistry. While the specific NMR data for this compound is not provided in the search results, the data for a related product, (S)-2-((R)-tert-butylsulfinyl)-1-(p-tolyl)-2-azaspiro[3.3]heptane, is available and illustrates the type of information that can be obtained.
Table 3: Representative ¹H and ¹³C NMR Data for a Derivative of N-(Tolyl)-tert-butanesulfinamide
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| (S)-2-((R)-tert-butylsulfinyl)-1-(p-tolyl)-2-azaspiro[3.3]heptane | 7.29 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 4.60 (s, 1H), 2.34 (s, 3H), 2.30-2.10 (m, 4H), 2.05-1.90 (m, 2H), 1.25 (s, 9H) | 137.2, 136.8, 129.0, 128.8, 67.8, 56.4, 35.5, 31.8, 22.9, 21.1, 14.2 |
Comparative Analysis with Other Established Chiral Sulfinamides
Comparison of Stereoselectivity and Reactivity Profiles with tert-Butanesulfinamide (Ellman's Auxiliary)
Tert-butanesulfinamide, widely known as Ellman's auxiliary, is the most extensively used chiral sulfinamide for the asymmetric synthesis of amines. nih.govwikipedia.org Its derivatives, N-tert-butanesulfinyl imines, are highly reactive towards nucleophilic addition and reduction, consistently providing high levels of diastereoselectivity. researchgate.netiupac.org
The stereochemical outcome of additions to N-tert-butanesulfinyl aldimines is frequently rationalized by a six-membered, chair-like transition state model where the metal cation of the nucleophilic reagent chelates to both the imine nitrogen and the sulfinyl oxygen. harvard.edu This chelation orients the sterically demanding tert-butyl group to an equatorial-like position, effectively shielding one face of the imine. Consequently, the nucleophile attacks from the less hindered face, leading to a predictable and high degree of stereochemical induction. harvard.edu The use of non-coordinating solvents like dichloromethane (B109758) (CH2Cl2) or toluene (B28343) is often optimal, as coordinating solvents such as tetrahydrofuran (B95107) (THF) can compete for metal binding, potentially disrupting the rigid chelated transition state and lowering diastereoselectivity. harvard.edu
In contrast, the introduction of a 2-tolyl (ortho-tolyl) group on the nitrogen atom, as in (R)-N-(2-Tolyl) tert-butanesulfinamide, introduces significant steric and electronic modifications that can alter this established reactivity and stereoselectivity profile. Research into the diastereoselective reduction of N-tert-butanesulfinyl ketimines has revealed that ortho-substituents on an aryl ring attached to the imine carbon can lead to unusual directing effects, providing access to opposite diastereomers compared to what is predicted by the standard Ellman model. osi.lv
The primary factor influencing the difference in stereochemical induction between Ellman's auxiliary and its 2-tolyl analogue is steric hindrance. The ortho-methyl group of the tolyl substituent fundamentally disrupts the preferred conformation of the sulfinyl group relative to the imine double bond. osi.lv
In the standard model for Ellman's auxiliary, the tert-butyl group and the lone pair on the sulfur atom dictate the facial bias. However, the presence of the ortho-tolyl group introduces a new, significant steric impediment. This forces a conformational change where the bulky ortho-substituent dictates the orientation of the molecule during the approach of a nucleophile or hydride source. For instance, in the reduction of certain ketimines, the ortho-substituent can prevent the formation of the typical closed, metal-chelated transition state. osi.lv Instead, a non-chelated or "open" transition state may be favored, where stereocontrol is governed by minimizing steric interactions between the incoming reagent and the bulky ortho-substituted aryl group, leading to the formation of the opposite diastereomer.
A study on the asymmetric synthesis of 1,3-diamines via the reduction of N-tert-butanesulfinyl ketimines demonstrated this principle. While reductions of ketimines with meta- or para-substituted aryl groups proceeded according to the expected Felkin-Anh-type model (chelated), the corresponding ortho-substituted derivatives yielded the anti-Felkin products with high diastereoselectivity. osi.lv This reversal of selectivity underscores the profound influence of the ortho-substituent in overriding the inherent directing effect of the tert-butanesulfinyl group.
Table 1: Diastereoselective Reduction of N-tert-Butanesulfinyl Ketimines with Different Aryl Substituents
This table illustrates the directing effect of the aryl substituent's position on the stereochemical outcome of the reduction of a representative ketimine substrate. Data is conceptually derived from findings reported by Martjuga, M., et al. (2010). osi.lv
| Aryl Substituent on Imine | Product Diastereomer Ratio (Felkin:anti-Felkin) | Predominant Product |
| Phenyl | >95:5 | Felkin (chelation-controlled) |
| p-Tolyl | >95:5 | Felkin (chelation-controlled) |
| m-Tolyl | >95:5 | Felkin (chelation-controlled) |
| o-Tolyl | <5:95 | anti-Felkin (sterically-controlled) |
Comparison with para-Toluenesulfinamide (Davis Auxiliary)
The first widely used chiral sulfinamide auxiliary was para-toluenesulfinamide, introduced by Franklin A. Davis. nih.gov Like Ellman's auxiliary, it has been successfully applied in the asymmetric synthesis of amines, amino acids, and aziridines. The primary structural difference between the Davis auxiliary and this compound lies in the nature and position of the substituent on the aryl ring and the group attached to the sulfur atom.
The Davis auxiliary features a para-tolyl group, whereas the subject compound has a tert-butyl group on the sulfur and an ortho-tolyl group on the nitrogen. The p-toluenesulfinyl group is generally considered less sterically bulky than the tert-butanesulfinyl group. This can influence the reactivity and the stability of the corresponding sulfinylimines. harvard.edu
A notable practical advantage of the Davis auxiliary and other p-toluene-based sulfinamides is that the aromatic tolyl group is UV active, which allows for easy monitoring of reaction progress by thin-layer chromatography (TLC) using a UV indicator. nih.gov While the tert-butyl group of Ellman's and the 2-tolyl auxiliary lacks this feature, the enhanced stereoselectivity and stability offered by the tert-butanesulfinyl group often make it the preferred choice for many transformations. harvard.edu
The stereodirecting influence of the p-toluenesulfinyl group is generally high, but the tert-butanesulfinyl group in Ellman's auxiliary is reported to provide enhanced stereoselectivity in some contexts, which is attributed to its greater steric bulk. harvard.edu The this compound combines the bulky tert-butanesulfinyl directing group with the additional steric and electronic influence of the ortho-tolyl substituent, creating a unique auxiliary that can offer stereochemical outcomes not readily accessible with either the standard Ellman or Davis auxiliaries.
Advantages and Limitations of this compound in Specific Synthetic Contexts
The unique structural features of this compound define its specific advantages and limitations in asymmetric synthesis.
Advantages:
Access to Alternative Diastereomers: The most significant advantage is its ability to provide the "anti-Felkin" or non-chelation controlled product with high diastereoselectivity in certain reactions, such as the reduction of ortho-substituted aryl ketimines. osi.lv This makes it a valuable complementary tool to Ellman's auxiliary, allowing for the selective synthesis of either diastereomer of a target amine simply by choosing the appropriate auxiliary.
High Stereocontrol: In contexts where its unique steric profile is beneficial, it can exert powerful stereocontrol, leading to products with very high diastereomeric excess.
Limitations:
Steric Hindrance and Reduced Reactivity: The significant steric bulk arising from the combination of the tert-butyl group and the ortho-tolyl substituent can be a limitation. This can lead to slower reaction rates or even a complete lack of reactivity with particularly bulky aldehydes, ketones, or nucleophiles.
Predictability: While the stereochemical outcome is predictable in cases that have been studied, its behavior may be less generalizable across a wide range of reaction types compared to the extensively documented Ellman's auxiliary. The stereochemical outcome is highly dependent on a subtle interplay of steric factors, and its directing effect may not be as universally predictable without specific investigation for each new substrate class.
Limited Commercial Availability: Compared to the parent tert-butanesulfinamide (Ellman's auxiliary) and p-toluenesulfinamide (Davis's auxiliary), N-aryl substituted derivatives like this compound are not as widely commercially available, potentially requiring in-house synthesis for their use.
Future Directions and Emerging Research Areas
Exploration of Novel Reaction Pathways and Expanded Substrate Scopes
The utility of chiral N-tert-butanesulfinyl imines, the key intermediates derived from sulfinamides, has been extensively demonstrated in nucleophilic additions. nih.govnih.gov Future research, however, is focused on expanding their reactivity into new domains, including radical reactions and multicomponent processes.
Novel Reaction Pathways: Emerging areas of interest include the use of photoredox catalysis to generate radical species that can add to N-sulfinyl imines. This approach is anticipated to gain more attention as it opens up pathways for the formation of complex amine structures under mild conditions. nih.gov Another area of exploration involves the chemistry of N-sulfinyl metalloenamines. Deprotonation of the position alpha to the imine carbon creates a new type of nucleophile that can react with various electrophiles, such as aldehydes, to form β-hydroxy N-sulfinyl ketimines with high diastereoselectivity. iupac.org These intermediates are valuable as they can be selectively reduced to either syn- or anti-1,3-amino alcohols, depending on the choice of reducing agent. iupac.org
Expanded Substrate Scopes: Research continues to broaden the range of substrates that can be effectively used with sulfinamide auxiliaries. While additions to aldimines and ketimines are well-established, more challenging reactions are being developed. For instance, Lewis acid-promoted Petasis reactions involving vinylboronic acids, glyoxylic acid, and (R)-N-tert-butanesulfinamide have been shown to produce β,γ-unsaturated α-amino acids enantioselectively. nih.gov The development of conditions for the condensation of sulfinamides with highly recalcitrant aldehydes and ketones remains an active area, with reagents like titanium(IV) ethoxide proving effective for challenging substrates. harvard.edu The modification of the auxiliary itself, such as in (R)-N-(2-Tolyl) tert-butanesulfinamide, may offer unique reactivity profiles or improved selectivity with previously difficult substrate classes due to steric and electronic effects imparted by the tolyl group.
Integration into Sustainable and Green Chemical Processes
The principles of green chemistry are increasingly critical in modern organic synthesis, focusing on reducing waste, improving efficiency, and using less hazardous materials. While chiral auxiliaries are powerful tools, their use in stoichiometric amounts can be inherently wasteful unless they can be efficiently recovered and reused.
A significant advancement in the sustainability of sulfinamide chemistry is the development of practical recycling protocols. researchgate.netnih.gov This process addresses the cost and environmental impact associated with the auxiliary. The key steps are outlined below:
Acid-Promoted Cleavage : After the desired asymmetric transformation, the N-tert-butanesulfinyl group is typically removed with hydrochloric acid. This step has been optimized to occur in greener solvents like cyclopentyl methyl ether (CPME). nih.govresearchgate.net
Formation of tert-Butanesulfinyl Chloride : Treatment with HCl converts the sulfinyl group into tert-butanesulfinyl chloride, while the desired chiral amine product precipitates as its hydrochloride salt and can be isolated by simple filtration. nih.govbristol.ac.uk
Regeneration of the Auxiliary : The filtrate, containing the tert-butanesulfinyl chloride, can then be treated with aqueous ammonia (B1221849) to regenerate the tert-butanesulfinamide in high yield (up to 97%). nih.gov
Alternatively, for recovering the auxiliary in its enantiopure form, the sulfinyl chloride can be trapped with a chiral alcohol. The resulting diastereomeric sulfinate ester can then be converted back to the enantiopure sulfinamide by treatment with lithium amide, allowing for a full recovery of the valuable chiral inductor. nih.govbristol.ac.uk These recycling methods are directly applicable to derivatives like this compound, making their use in large-scale synthesis more economically and environmentally viable.
Development of Next-Generation Chiral Sulfinamide Auxiliaries and Ligands
While the original tert-butanesulfinamide developed by Ellman is considered a "gold standard" auxiliary, research is actively pursuing the design of next-generation analogues with enhanced capabilities. nih.gov The development of these new auxiliaries generally follows two paths: modification of the sulfinamide structure itself and its incorporation into more complex chiral ligands for catalysis.
This compound is itself an example of a next-generation auxiliary. The introduction of an aryl group on the nitrogen atom, as opposed to the proton in the parent compound, can significantly influence the steric and electronic environment of the sulfinyl imine intermediate. This can lead to improved diastereoselectivity in nucleophilic additions or altered reactivity, potentially enabling transformations that are difficult with the parent system. The 2-tolyl group, with its specific steric profile, is designed to provide more effective facial shielding of the imine.
Furthermore, chiral sulfinamides serve as building blocks for sophisticated chiral ligands used in metal-catalyzed reactions. Enantiopure tert-butanesulfinamide has been used to prepare ligands for a variety of important transformations: acs.org
Diels-Alder Reactions : C₂-symmetric bis(N-sulfinylimine) ligands have been used in copper-catalyzed cycloadditions.
Allylic Alkylation : Ligands bearing both a phosphine (B1218219) moiety and an N-sulfinylimine have shown high enantioselectivity in palladium-catalyzed reactions.
Asymmetric Hydrogenation : Iridium catalysts with sulfinylimine-phosphine ligands have been effective in the hydrogenation of olefins.
The development of novel urea (B33335) and thiourea (B124793) organocatalysts incorporating an N-sulfinyl group has also been reported, proving effective in asymmetric aza-Henry reactions. acs.org Future work will likely involve incorporating modified structures like the N-(2-Tolyl) sulfinamide into these ligand and organocatalyst frameworks to explore new reactivity and selectivity patterns.
Applications in Complex Natural Product and Advanced Bioactive Molecule Synthesis
The ultimate test of a synthetic method's utility is its application in the total synthesis of complex and biologically important molecules. The methodology based on tert-butanesulfinamide has been successfully applied to the synthesis of a wide array of natural products and active pharmaceutical ingredients, particularly nitrogen-containing heterocycles. nih.govnih.govvjs.ac.vn
The general strategy involves the highly diastereoselective addition of a nucleophile to an N-tert-butanesulfinyl imine, followed by removal of the auxiliary and subsequent cyclization or elaboration to the final target. This approach provides reliable access to chiral amines, which are key components of many alkaloids and pharmaceuticals. nih.gov While specific published syntheses using this compound are not yet widespread, the foundational methodology has been proven in numerous cases with the parent auxiliary, demonstrating the potential of this approach.
Below is a table of representative natural products and bioactive molecules synthesized using the tert-butanesulfinamide methodology. These examples underscore the power and versatility of this synthetic platform, which can be extended to next-generation auxiliaries like the N-tolyl derivative.
| Molecule | Class | Key Synthetic Step | Reference |
|---|---|---|---|
| (-)-Pelletierine | Piperidine (B6355638) Alkaloid | Diastereoselective addition of a Grignard reagent to an N-sulfinyl imine intermediate followed by cyclization. | nih.govnih.gov |
| (+)-Coniine | Piperidine Alkaloid | Aminoallylation and subsequent cyclization. | nih.gov |
| (-)-Angustureine | Tetrahydroquinoline Alkaloid | Diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine. | nih.gov |
| (-)-Tylocrebrine | Phenanthroindolizidine Alkaloid | Highly diastereoselective allylation and subsequent intramolecular cyclizations. | nih.gov |
| (+)-Lycorcidine | Ameryllidaceae Alkaloid | Diastereoselective cinnamylation and cyclization onto an N-tert-butanesulfinyl imine. | nih.gov |
| (3R,4S)-Statine | Unusual Amino Acid / Protease Inhibitor Component | SmI₂-mediated cross-coupling of an N-tert-butanesulfinyl imine and an aldehyde. | acs.org |
| Cetirizine | Antihistamine Drug | Asymmetric addition of phenylmagnesium bromide to an N-sulfinyl imine. | wikipedia.org |
Q & A
What is the role of (R)-N-(2-Tolyl) tert-butanesulfinamide as a chiral auxiliary in stereoselective synthesis?
This compound is widely used as a chiral auxiliary to induce enantioselectivity in the synthesis of amines and N-heterocycles. Its tert-butylsulfinyl group acts as a directing group, enabling precise control over stereochemistry during nucleophilic additions to imine intermediates. For example, condensation with aldehydes or ketones forms sulfinimines, which react with organometallic reagents to yield chiral amines after auxiliary removal . This method avoids racemization and achieves high enantiomeric excess (e.g., >90% ee) .
What are the standard protocols for synthesizing sulfinimines using this compound?
A typical procedure involves reacting (R)-tert-butanesulfinamide with ketones or aldehydes in the presence of Ti(OEt)₄ as a Lewis acid. For instance, heating a mixture of tert-butanesulfinamide (1.2 eq), ketone (1 eq), and Ti(OEt)₄ (2 eq) in THF at 66°C for 12 hours forms sulfinimines. The crude product is hydrolyzed with brine, extracted with EtOAc, and purified via silica gel chromatography (hexane/EtOAc). This method achieves yields of 54–85% and is critical for constructing N-heterocycles like piperidines .
How can researchers resolve contradictions in reaction outcomes when using different catalytic systems?
Discrepancies in reaction efficiency or stereoselectivity may arise from variations in catalysts or conditions. For example, Ti(OEt)₄ is standard for imine formation , while CuI catalysis enables ligand-free synthesis of disulfanyl heterocycles from 2-mercaptoheterocycles . To address contradictions:
- Compare reaction parameters (temperature, solvent, catalyst loading).
- Validate reproducibility using control experiments.
- Use computational methods (e.g., DFT) to analyze transition states and mechanistic pathways .
What advanced techniques are employed for crystal structure determination of (R)-tert-butanesulfinamide derivatives?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data collection : Use a diffractometer (e.g., Oxford Diffraction Xcalibur Eos) with MoKα radiation (λ = 0.7107 Å) at 293 K .
- Structure refinement : SHELXL software refines structures to high precision (R₁ < 0.05). Hydrogen bonding networks (e.g., N–H⋯O interactions) stabilize crystal packing, as seen in (R)-N-(Biphenyl-4-yl) derivatives .
- Validation : Check for data completeness (e.g., θ range: 3.1–28.9°) and resolve ambiguities using programs like CrysAlis PRO .
How does hydrogen bonding influence the supramolecular assembly of (R)-tert-butanesulfinamide derivatives?
In crystalline (R)-N-(Biphenyl-4-yl) tert-butanesulfinamide, N–H⋯O hydrogen bonds (d = 2.12 Å, ∠N–H–O = 168°) link molecules into 1D chains parallel to the crystallographic c-axis. These interactions, alongside van der Waals forces, dictate packing motifs and stability, which are critical for predicting solubility and reactivity .
What computational methods support mechanistic studies of (R)-tert-butanesulfinamide-mediated reactions?
Density Functional Theory (DFT) calculations are used to:
- Map energy profiles of key steps (e.g., imine formation or nucleophilic addition).
- Analyze stereoelectronic effects influencing enantioselectivity.
- Validate experimental observations, such as the +89.4° specific rotation of (SS)-N-sulfinyl chroman-imine derivatives .
How is (R)-tert-butanesulfinamide applied in the total synthesis of natural products?
This auxiliary enables efficient synthesis of chiral amines in complex molecules. For example:
- Piperidine alkaloids : Sulfinimine intermediates are reduced to stereodefined amines, which are incorporated into polycyclic frameworks .
- Anticancer agents : Derivatives like dibenzo-fused N-heterocycles show preliminary antineoplastic activity .
- Macrocycles : The auxiliary’s bulky tert-butyl group minimizes steric clashes during cyclization steps .
What strategies mitigate challenges in purifying (R)-tert-butanesulfinamide derivatives?
- Chromatography : Use gradient elution (hexane/EtOAc) for sulfinimines .
- Recrystallization : Optimize solvent polarity (e.g., CH₂Cl₂/hexane) for high-purity crystals suitable for SCXRD .
- Spectroscopic validation : Confirm purity via ¹H/¹³C NMR (e.g., δ 1.21 ppm for tert-butyl protons) and HRMS .
How do researchers address reproducibility issues in stereoselective syntheses?
- Standardize conditions : Fix parameters like temperature (e.g., 66°C for imine formation) and stoichiometry .
- Monitor reaction progress : Use TLC or in-situ IR to detect intermediates.
- Cross-validate : Compare results with literature protocols (e.g., Ellman’s methods ).
What are emerging applications of (R)-tert-butanesulfinamide in asymmetric catalysis?
Recent advances include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
